Irbesartan metabolite 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

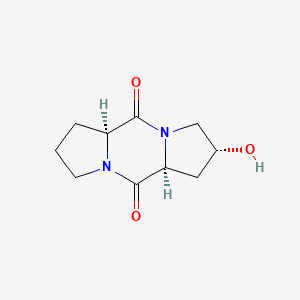

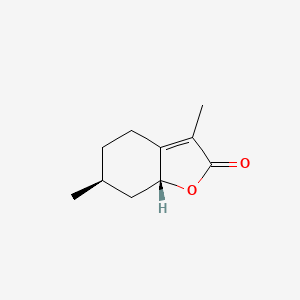

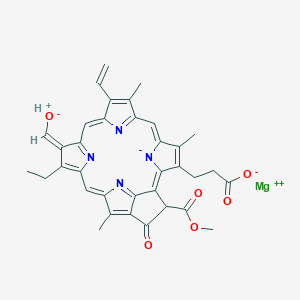

Irbesartan is a potent and selective angiotensin II type-1 receptor blocker used primarily for the treatment of hypertension. It undergoes extensive metabolism in the liver, resulting in several metabolites. One of the significant metabolites is Irbesartan Metabolite 3, which is formed through oxidation and glucuronidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan involves several key steps, including the formation of tetrazole from secondary amide, N-alkylation, and debenzylation. The key intermediate, 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, is prepared through the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent .

Industrial Production Methods: For large-scale production, the process involves the use of tributyltin azide for tetrazole formation, followed by trityl protection and subsequent cleavage using aqueous hydrochloride in a methanol and tetrahydrofuran mixture. This method ensures high yield and purity suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions: Irbesartan Metabolite 3 undergoes several chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve glucuronidation and oxidation in the liver .

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP2C9.

Glucuronidation: Involves the enzyme UGT1A3, leading to the formation of glucuronide conjugates.

Major Products: The major products formed from these reactions include Irbesartan glucuronide and other oxidized metabolites .

Scientific Research Applications

Irbesartan Metabolite 3 has several applications in scientific research:

Chemistry: Used as a reference compound in the study of metabolic pathways and enzyme kinetics.

Biology: Helps in understanding the metabolic processes and the role of liver enzymes in drug metabolism.

Mechanism of Action

Irbesartan Metabolite 3 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in vasoconstriction and blood pressure regulation. The metabolite binds to the receptor, preventing angiotensin II from exerting its vasoconstrictive effects, thereby lowering blood pressure . The primary molecular targets include the angiotensin II type-1 receptor and associated signaling pathways .

Comparison with Similar Compounds

Losartan: Another angiotensin II receptor blocker with similar pharmacological effects but different metabolic pathways.

Valsartan: Known for its high oral bioavailability and distinct pharmacokinetic profile.

Candesartan: Requires biotransformation for its pharmacological activity, unlike Irbesartan.

Uniqueness: Irbesartan Metabolite 3 is unique due to its high selectivity for the angiotensin II type-1 receptor and its extensive metabolism involving both oxidation and glucuronidation. This results in a prolonged half-life and sustained pharmacological effects .

Properties

CAS No. |

208923-63-1 |

|---|---|

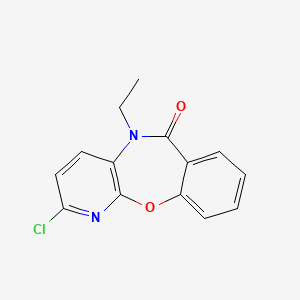

Molecular Formula |

C25H26N6O3 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-[4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-2-yl]butanoic acid |

InChI |

InChI=1S/C25H26N6O3/c32-22(33)9-5-8-21-26-25(14-3-4-15-25)24(34)31(21)16-17-10-12-18(13-11-17)19-6-1-2-7-20(19)23-27-29-30-28-23/h1-2,6-7,10-13H,3-5,8-9,14-16H2,(H,32,33)(H,27,28,29,30) |

InChI Key |

SQPSUXCOWHFKKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(=N2)CCCC(=O)O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.